molecular formula C10H10Cl2OS B13639601 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13639601
M. Wt: 249.16 g/mol
InChI Key: JWVFMDDGRGFIKM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is a halogenated acetophenone derivative featuring a dichlorophenyl ring and an ethylthio substituent. The compound’s structure combines electron-withdrawing chlorine atoms and a sulfur-containing functional group, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H10Cl2OS/c1-2-14-6-10(13)8-5-7(11)3-4-9(8)12/h3-5H,2,6H2,1H3

InChI Key

JWVFMDDGRGFIKM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The carbonyl group undergoes oxidation to form carboxylic acid derivatives. This reaction is facilitated by strong oxidizing agents like KMnO₄ under acidic conditions.

Reactant Product Source
1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-oneCarboxylic acid derivative

Substitution Reactions

The ethylthio group participates in nucleophilic substitution. A related protocol uses 1,2-dibromoethane and NaH in DMF/CS₂ to form substituted derivatives .

Reagent Solvent Temperature Source
1,2-DibromoethaneDMF/CS₂0°C
Sodium hydride (NaH)TolueneRoom temperature

Biological Interactions

While not a chemical reaction, the compound’s interaction with beta-adrenergic receptors is notable. It acts as a receptor antagonist, inhibiting catecholamine effects to reduce heart rate and blood pressure.

Regioselective Addition

Though not directly demonstrated for this compound, studies on analogous quinones show regioselective addition patterns influenced by substituent positions . Extending the distance between the thioether and aromatic ring reduces antibacterial activity, suggesting structural rigidity impacts reactivity .

Structural and Analytical Data

  • Molecular Formula : C₁₀H₁₀Cl₂OS .

  • IR Spectroscopy : Used to confirm carbonyl and thioether functional groups .

  • High-Resolution Mass Spectrometry : Validates molecular weight (247.6 g/mol).

This compound’s reactivity highlights its utility in organic synthesis and drug discovery, with further research needed to explore its full potential in medicinal applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Aromatic Ring
  • 1-(2,5-Dichlorophenyl)ethanone (2,5-Dichloroacetophenone) This analog lacks the ethylthio group, resulting in reduced lipophilicity (logP ≈ 2.8 vs. ~3.5 for the target compound).
  • However, the reduced steric bulk of fluorine may enhance solubility in polar solvents compared to dichlorinated analogs .
  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one
    Replacing the dichlorophenyl group with a cyclohexyl ring eliminates aromatic conjugation, reducing UV absorbance and altering crystallization behavior. The phenylthio group in this compound exhibits lower electron-donating capacity than ethylthio, affecting its reactivity in redox reactions .

2.2 Variations in the Sulfur-Containing Group
  • 2-[(2,5-Dichlorophenyl)sulfanyl]-1-(3-hydroxypiperidin-1-yl)ethan-1-one
    The sulfanyl group here is part of a piperidine ring system, enhancing water solubility due to the hydroxyl group. This contrasts with the ethylthio substituent in the target compound, which contributes to higher hydrophobicity .

  • 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine
    Sulfonyl groups are strongly electron-withdrawing, making the ketone more electrophilic than ethylthio analogs. Sulfonyl derivatives are also more resistant to oxidation but less reactive in nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Melting Point (°C) Solubility Profile
1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one 249.15 ~3.5 80–85 (estimated) Soluble in DCM, THF; insoluble in H₂O
1-(2,5-Dichlorophenyl)ethanone 203.04 ~2.8 92–94 Soluble in ethanol, acetone
1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one 230.26 ~3.2 Not reported Moderate solubility in DMSO
1-Cyclohexyl-2-(phenylthio)ethan-1-one 262.39 ~4.0 Liquid at RT Soluble in ether, chloroform

Biological Activity

1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a dichlorophenyl group and an ethylthio moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C9H10Cl2OSC_9H_{10}Cl_2OS, featuring a dichlorinated phenyl ring and an ethylthio group. The unique structural features of this compound play a crucial role in its interaction with biological systems.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown activity as beta-adrenergic receptor antagonists, which suggests that this compound may exhibit similar properties. This could lead to therapeutic effects in cardiovascular diseases by blocking the binding of hormones such as epinephrine and norepinephrine.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of the ethylthio group enhances solubility and bioavailability, potentially increasing the compound's efficacy .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary of key findings:

Study FocusFindings
Beta-Adrenergic Activity Exhibits potential as a beta-blocker; may help in treating hypertension.
Antimicrobial Properties Demonstrated significant antibacterial activity against various strains .
Toxicological Assessment No significant adverse effects observed at therapeutic doses in animal models .

Case Studies

  • Cardiovascular Applications : A study highlighted the use of beta-blockers in managing hypertension and arrhythmias. Compounds similar to this compound showed promise in clinical settings due to their ability to reduce heart rate and improve cardiac output.
  • Antibacterial Efficacy : In a laboratory setting, derivatives were tested against Staphylococcus aureus and Enterococcus faecalis. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, suggesting strong antibacterial properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameBiological ActivityKey Features
(1S)-1-(2,5-dichlorophenyl)ethan-1-ol Beta-adrenergic antagonistChiral center enhances receptor interaction .
(3-chloro-4-fluorophenyl)ethan-1-thiol Antimicrobial agentFluorine substitution affects reactivity .
(2-chloroethyl)(phenyl)sulfide Antitumor activitySulfur atom enhances biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,5-Dichlorophenyl)-2-(ethylthio)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 1,2,5-trichlorobenzene with ethylthioacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing stoichiometry (1:1.2 molar ratio of substrate to acylating agent) and temperature (40–60°C) minimizes side products like over-acylated derivatives . Solvent choice (e.g., dichloromethane vs. nitrobenzene) impacts reaction kinetics, with polar aprotic solvents favoring faster acylation but requiring rigorous moisture exclusion . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-spectral analysis is critical:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.3–7.8 ppm) due to coupling with adjacent chlorines. The ethylthio group shows a triplet (δ 1.3 ppm, CH₃) and quartet (δ 2.9 ppm, SCH₂) .
  • FT-IR : Strong carbonyl stretch at ~1680 cm⁻¹ confirms the ketone; C-S bond vibrations appear at 650–700 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 263.98 (C₁₀H₉Cl₂OS) with fragmentation peaks at m/z 189 (loss of ethylthio group) .

Q. What solvent systems are optimal for recrystallizing this compound, and how does purity affect downstream applications?

  • Methodological Answer : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals due to moderate polarity matching. Impurities (>5%) from incomplete acylation (e.g., unreacted 1,2,5-trichlorobenzene) can interfere with biological assays by competitively binding to protein targets . Purity ≥98% is recommended for reproducible results in enzyme inhibition studies .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing Cl substituents activate the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the carbonyl group. Density Functional Theory (DFT) calculations show a 15% increase in electrophilicity at the carbonyl carbon compared to non-chlorinated analogs . Experimental validation via kinetic studies (e.g., reaction with methylmagnesium bromide) confirms a 2.3-fold rate enhancement in THF at 0°C .

Q. What strategies resolve contradictions in observed vs. predicted spectral data (e.g., unexpected NOESY correlations)?

  • Methodological Answer : Discrepancies may arise from conformational flexibility of the ethylthio group. Rotameric populations in solution can cause anomalous NOESY cross-peaks between the SCH₂ and aromatic protons. Variable-temperature NMR (25–60°C) and molecular dynamics simulations clarify dominant conformers . For example, at 60°C, increased thermal motion reduces NOE intensity between SCH₂ and the para-chlorine position .

Q. How does this compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?

  • Methodological Answer : Docking studies (AutoDock Vina) using CYP3A4 crystal structures (PDB: 1TQN) suggest the dichlorophenyl group occupies the hydrophobic active site, while the ethylthio moiety forms van der Waals contacts with Phe-304. Predominant metabolic pathways include S-oxidation (to sulfoxide) and aryl hydroxylation, validated by LC-MS/MS analysis of rat liver microsomes . Free energy calculations (MM-PBSA) estimate a binding affinity of −8.2 kcal/mol, correlating with experimental IC₅₀ values of 12 µM .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results (e.g., antifungal vs. no activity)?

  • Methodological Answer : Discrepancies often stem from assay conditions. For example, in agar diffusion assays (pH 7.4), the compound shows MIC = 25 µg/mL against Candida albicans, but in acidic media (pH 5.0), protonation of the ketone reduces membrane permeability, abolishing activity . Strain-specific efflux pump expression (e.g., CDR1 in resistant isolates) further modulates efficacy . Standardizing pH, inoculum size, and solvent controls (DMSO ≤1% v/v) minimizes variability.

Methodological Tables

Parameter Synthetic Optimization Biological Assay Conditions
Reaction Temperature50°C (max yield) 37°C (microbial growth)
Purification SolventHexane:EtOAc (3:1) DMSO (stock solution)
Critical Impurity1,2,5-Trichlorobenzene (<0.5%) Residual AlCl₃ (<10 ppm)

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